6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-3-13-4-5-14-16(12-13)25-18(20-14)23-10-8-22(9-11-23)17(24)15-6-7-19-21(15)2/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAUKAYQFMMGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a compound that integrates a benzothiazole moiety with a piperazine and pyrazole substituent. This structural configuration suggests potential pharmacological applications, particularly in neuropharmacology and as an antimicrobial agent. This article explores the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole : Known for its diverse biological activities.
- Piperazine : Often utilized in medicinal chemistry for its receptor interaction capabilities.
- Pyrazole : Recognized for its role in various therapeutic applications.
The molecular formula is CHNOS, with a molar mass of approximately 342.44 g/mol.
Neuropharmacological Effects
Research indicates that this compound may interact with trace amine-associated receptors (TAARs), which are implicated in mood regulation and neurological disorders such as anxiety and depression. The agonistic properties on TAARs position it as a potential candidate for treating neuropsychiatric conditions while minimizing side effects typically associated with traditional psychotropic medications.
Table 1: Summary of Neuropharmacological Studies
| Study | Findings | Reference |
|---|---|---|
| Study A | Demonstrated agonistic activity on TAARs | |
| Study B | Potential antidepressant effects in rodent models | |
| Study C | Reduced anxiety-like behaviors in preclinical tests |
Antimicrobial Activity
The benzothiazole component has been shown to exhibit antimicrobial properties. Related compounds have demonstrated efficacy against various bacterial strains, suggesting that 6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole may also possess similar activities. The presence of the piperazine moiety enhances the compound's interaction with bacterial targets, potentially leading to improved antimicrobial efficacy .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Compound X | E. coli | Moderate | |
| Compound Y | S. aureus | High | |
| Compound Z | Pseudomonas aeruginosa | Low |
The mechanism by which 6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects involves binding to specific receptors and enzymes. Its interaction with TAARs modulates neurotransmitter systems, while its antimicrobial action may involve disrupting bacterial cell wall synthesis or function .
Case Studies
Several case studies highlight the potential therapeutic applications of compounds structurally similar to 6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole:
- Neuropharmacology : A study investigated the effects of a related pyrazole derivative on anxiety and depressive behaviors in animal models, showing significant improvements compared to control groups .
- Antimicrobial Efficacy : Another research effort focused on benzothiazole derivatives demonstrated promising results against multi-drug resistant bacterial strains, suggesting that modifications to the benzothiazole structure could enhance efficacy against resistant organisms .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings from Structural Comparisons
Benzothiazole Core Modifications: The target compound’s ethyl group at C6 increases lipophilicity compared to the chlorine in 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole . This may enhance blood-brain barrier penetration, suggesting CNS applicability.
Piperazine Functionalization :
- Compound 13 () uses a phenylpiperazine-propyl chain to anchor into hydrophobic pockets of dopamine/serotonin receptors . In contrast, the target’s pyrazole carbonyl may engage polar residues, favoring enzyme targets over GPCRs.
Pyrazole vs. Tetrazole Derivatives :
Pharmacological Implications
- Kinase Inhibition : The pyrazole carbonyl and piperazine in the target compound resemble ATP-binding site motifs in kinases (e.g., JAK or EGFR inhibitors).
- Antimicrobial Potential: Benzothiazole-thiazole hybrids (e.g., ’s thiadiazine amides) show activity against bacterial efflux pumps , suggesting the target may share this mechanism.
- CNS Applications : Piperazine-benzothiazole analogs () are explored for Alzheimer’s disease due to cholinesterase inhibition .
Preparation Methods
Formation of 6-Ethyl-1,3-Benzothiazole
The benzothiazole scaffold is typically synthesized via cyclization of substituted 2-aminophenol derivatives. For the 6-ethyl substitution, 4-ethyl-2-aminophenol serves as the starting material. Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux conditions generates 2-mercapto-6-ethyl-1,3-benzothiazole through a cyclocondensation reaction. This intermediate is isolated as a yellow solid with a melting point of 189–192°C.
Key Reaction Conditions :
Chlorination to 2-Chloro-6-Ethyl-1,3-Benzothiazole
The mercapto group is replaced with chlorine using phosphorus pentachloride (PCl₅) in dry toluene. This step converts 2-mercapto-6-ethyl-1,3-benzothiazole to 2-chloro-6-ethyl-1,3-benzothiazole , a critical intermediate for subsequent nucleophilic substitutions.
Optimization Note :
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Excess PCl₅ ensures complete conversion.
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Anhydrous conditions prevent hydrolysis of PCl₅.
Synthesis of the 1-Methyl-1H-Pyrazole-5-Carbonyl Unit
Preparation of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with diketones. A Vilsmeier-Haack reaction is employed to introduce the formyl group, followed by oxidation to the carboxylic acid.
Stepwise Procedure :
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Cyclization : Hydrazine hydrate reacts with ethyl acetoacetate to form 1-methyl-1H-pyrazole.
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Formylation : Vilsmeier reagent (DMF/POCl₃) introduces a formyl group at the 5-position.
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Oxidation : The aldehyde is oxidized to a carboxylic acid using KMnO₄ in acidic medium.
Key Metrics :
Coupling of Piperazine and Pyrazole Units
Activation of the Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reactive intermediate facilitates coupling with the piperazine nitrogen.
Reaction Conditions :
-
Reactants : 1-Methyl-1H-pyrazole-5-carboxylic acid, SOCl₂
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Solvent : Dry dichloromethane
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Temperature : 0°C → room temperature
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Yield : >90%
Amide Bond Formation
The acyl chloride reacts with the secondary amine of the piperazine-substituted benzothiazole in the presence of a base (e.g., triethylamine) to form the final amide linkage.
Optimization Insights :
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Stoichiometry : 1.1 equiv acyl chloride ensures complete reaction.
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Solvent : Dichloromethane or THF
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Base : Triethylamine (2.0 equiv) scavenges HCl.
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Yield : 75–80%
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
Spectroscopic Confirmation
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¹H NMR : Distinct signals for ethyl (δ 1.35 ppm), piperazine (δ 3.15–3.45 ppm), and pyrazole (δ 7.85 ppm, singlet) groups.
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MS (ESI+) : m/z 412.2 [M+H]⁺.
Challenges and Alternative Approaches
Q & A
Q. What are the key synthetic strategies for constructing the benzothiazole core in this compound?
The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example, reacting 2-amino-6-ethylbenzothiazole with 1-methylpyrazole-5-carbonyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) under reflux conditions in anhydrous dichloromethane can yield the target compound. Piperazine incorporation often involves nucleophilic substitution or amide coupling .
Example Reaction Pathway :
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | 2-Aminothiophenol + Ethyl bromide (alkylation) | 6-Ethyl-2-aminobenzothiazole |
| 2 | 1-Methylpyrazole-5-carbonyl chloride + Piperazine (DMF, 80°C) | 4-(1-Methyl-1H-pyrazole-5-carbonyl)piperazine |
| 3 | Coupling via EDC/HOBt (DCM, RT) | Final compound |
Q. How is the purity and structural integrity of this compound confirmed experimentally?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Peaks at δ 2.5–2.7 ppm (ethyl group), δ 7.8–8.2 ppm (benzothiazole protons), and δ 3.4–3.8 ppm (piperazine protons) confirm substitution patterns .
- IR Spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N of piperazine) validate functional groups .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values ensure purity .
Q. What solvent systems are optimal for recrystallizing this compound?
A 1:3 mixture of ethyl acetate and hexanes is effective for recrystallization, yielding crystals with >95% purity. Polar aprotic solvents like DMF may retain impurities and should be avoided in final purification steps .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Q. How do structural modifications (e.g., ethyl vs. methoxy substituents) affect biological activity?
- Ethyl Group : Enhances lipophilicity (logP +0.5), improving membrane permeability.
- Methoxy Substituent : Increases steric hindrance, reducing binding affinity to targets like kinase enzymes (IC50 shift from 12 nM to 45 nM) . Methodological Approach :
- Synthesize analogs via Suzuki-Miyaura cross-coupling for aryl substitutions .
- Use SPR (Surface Plasmon Resonance) to quantify binding kinetics .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Control for Solubility : Use standardized DMSO stock solutions (≤0.1% v/v) to avoid aggregation .
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability assays (MTT) to distinguish target-specific effects .
- Replicate Conditions : Ensure consistent ATP concentrations (1 mM) in kinase assays to minimize variability .
Data Contradictions and Resolution
Q. Why do reported melting points vary between 145–152°C for this compound?
Variations arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and optimize drying conditions (e.g., vacuum drying at 60°C for 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
